molecular formula C16H18N2O3S B2786658 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline CAS No. 2034300-79-1

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline

Cat. No.: B2786658
CAS No.: 2034300-79-1
M. Wt: 318.39
InChI Key: XHLOGYWFLXJDFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline is a synthetic quinoline derivative intended for research applications. Quinoline is a privileged scaffold in medicinal chemistry, known for its significant role in drug discovery and development . The core quinoline structure is a fundamental building block found in compounds with a wide spectrum of pharmacological activities, including antimalarial and anticancer properties . The specific molecular architecture of this compound, which features a quinoline core linked to a cyclopropylsulfonyl-pyrrolidine moiety, suggests potential for interaction with various biological targets. Similar complex quinoline derivatives are often investigated as inhibitors of key cellular enzymes and pathways . Researchers can explore this compound for its potential in areas such as enzyme inhibition, receptor binding studies, and as a key intermediate in the synthesis of more complex molecules for pharmaceutical research . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c19-22(20,14-6-7-14)18-10-9-13(11-18)21-16-8-5-12-3-1-2-4-15(12)17-16/h1-5,8,13-14H,6-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLOGYWFLXJDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The following table highlights structural distinctions between 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline and analogous quinoline derivatives:

Compound Name Substituents at Quinoline 2-Position Key Functional Groups Molecular Features Affecting Bioactivity
This compound Cyclopropylsulfonyl-pyrrolidine ether Sulfonyl group, pyrrolidine ring Enhanced metabolic stability due to sulfonation
(2S)-1-Fluoro-3-({2-[6-(methylamino)pyridin-3-yl]quinolin-6-yl}oxy)propan-2-ol Fluorinated propanol-pyridinyl ether Fluorine, hydroxyl, methylamino-pyridine Increased polarity and hydrogen-bonding capacity
8-(4-Fluoro-6-methoxy-pyridin-3-yl)-4-[4-(3-isopropyl-oxadiazol-5-yl)-cyclohexyloxy]-quinoline Oxadiazol-cyclohexyloxy and fluoromethoxypyridinyl groups Oxadiazole, cyclohexyl ether, methoxy Improved lipophilicity and target selectivity

Functional Group Analysis

  • Fluorinated Propanol (): The fluorine atom enhances bioavailability through increased membrane permeability, while the hydroxyl group enables hydrogen bonding with biological targets .
  • Oxadiazole () : This heterocycle improves π-π stacking interactions in hydrophobic binding pockets, a feature absent in the target compound .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The sulfonyl group in the target compound likely improves aqueous solubility compared to the methoxy-pyridine derivatives in .
  • Metabolic Stability: Cyclopropyl rings are known to resist cytochrome P450-mediated oxidation, suggesting superior metabolic stability relative to fluorinated propanol derivatives () .

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